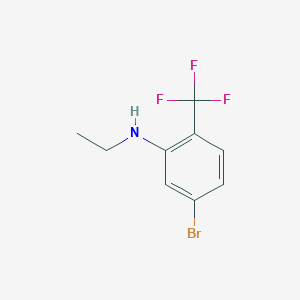

5-Bromo-N-ethyl-2-(trifluoromethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrF3N |

|---|---|

Molecular Weight |

268.07 g/mol |

IUPAC Name |

5-bromo-N-ethyl-2-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H9BrF3N/c1-2-14-8-5-6(10)3-4-7(8)9(11,12)13/h3-5,14H,2H2,1H3 |

InChI Key |

NTDSEIJADSTYJL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Br)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo N Ethyl 2 Trifluoromethyl Aniline and Analogous Structural Motifs

Precursor Synthesis via Aromatic Halogenation and Trifluoromethylation

The construction of the core halo-trifluoromethyl aniline (B41778) scaffold is a critical first step. This typically involves the regioselective halogenation and trifluoromethylation of an aniline precursor.

The introduction of a bromine atom at a specific position on the aniline ring is crucial for the synthesis of 5-Bromo-N-ethyl-2-(trifluoromethyl)aniline. The regioselectivity of electrophilic aromatic bromination is highly dependent on the directing effects of the substituents already present on the aromatic ring, namely the amino and trifluoromethyl groups.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds. wikipedia.orgmissouri.edu The regioselectivity of NBS-mediated bromination of anilines with electron-withdrawing groups can be significantly influenced by the polarity of the solvent used. lookchem.com This allows for a degree of control over the position of bromination by appropriate selection of the reaction medium. For instance, in the bromination of meta-substituted anilines, the solvent can affect the ratio of ortho and para-substituted products. lookchem.com

Another approach to regioselective bromination involves the use of copper halides, such as CuBr₂, in ionic liquids. nih.govbeilstein-journals.org This method allows for the direct bromination of unprotected anilines with high yield and regioselectivity, typically favoring para-substitution. nih.govbeilstein-journals.org The use of ionic liquids as solvents can offer a safer and more environmentally friendly alternative to traditional methods. nih.govbeilstein-journals.org

| Reagent | Typical Conditions | Selectivity | Advantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | In a suitable solvent (e.g., MeCN) at room temperature. nih.gov | Solvent-dependent regioselectivity. lookchem.com | Easy to handle solid, mild reaction conditions. wikipedia.org |

| Molecular Bromine (Br₂) | Often used with a Lewis acid catalyst. | Can be less selective, leading to polybromination. | Readily available and inexpensive. |

| Copper(II) Bromide (CuBr₂) | In an ionic liquid, under mild conditions. nih.govbeilstein-journals.org | High para-selectivity for unprotected anilines. nih.govbeilstein-journals.org | High yield, safer operational choice. nih.govbeilstein-journals.org |

The trifluoromethyl group is a key functional moiety in many pharmaceutical and agrochemical compounds due to its unique electronic properties and metabolic stability. researchgate.netnih.gov Its introduction onto an aromatic ring can be achieved through various methods, broadly categorized as electrophilic and nucleophilic trifluoromethylation.

Electrophilic trifluoromethylation has seen significant advancements with the development of shelf-stable reagents. beilstein-journals.orgnih.gov These reagents, such as Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts), generate an electrophilic "CF₃⁺" species that can react with nucleophilic aromatic rings like aniline. researchgate.netbeilstein-journals.orgnih.gov These reactions can be performed under mild conditions and often exhibit good functional group tolerance. researchgate.net Nickel-catalyzed C-H trifluoromethylation of anilines using Togni's reagent has been shown to be an efficient method with good regioselectivity. researchgate.net

Nucleophilic trifluoromethylation typically involves the reaction of an aryl halide with a source of trifluoromethyl anion (CF₃⁻). While not as commonly used for the direct trifluoromethylation of anilines, it is a valuable method for introducing the CF₃ group in other contexts. acs.org

The synthesis of specifically substituted anilines like 5-bromo-2-(trifluoromethyl)aniline often requires a carefully planned sequence of reactions to ensure the correct placement of the functional groups. An example of such a sequential protocol is the synthesis of 3-bromo-5-trifluoromethylaniline, which starts from 4-bromo-2-trifluorotoluidine. google.com This multi-step synthesis involves:

Acetylation: Protection of the amino group as an acetamide.

Nitration: Introduction of a nitro group onto the aromatic ring.

Deacetylation: Removal of the protecting acetyl group.

Deamination: Removal of the original amino group via a diazotization-reduction sequence.

Reduction: Conversion of the nitro group to the final amino group.

This sequence highlights the strategic use of protecting groups and functional group interconversions to achieve the desired substitution pattern.

N-Alkylation Techniques for Incorporating the N-Ethyl Moiety

Once the 5-bromo-2-(trifluoromethyl)aniline core is synthesized, the final step is the introduction of the N-ethyl group. This can be accomplished through direct N-ethylation or via a reductive amination pathway.

Direct N-ethylation involves the reaction of the aniline with an ethylating agent. One method involves the use of alcohols as alkylating agents in the presence of a catalyst. For example, ruthenium-triphos complexes can catalyze the mono-N-ethylation of various arylamines. organic-chemistry.org Another approach utilizes copper compounds to promote the N-monoalkylation of anilines with alkyl boronic acids. organic-chemistry.org

| Catalyst System | Ethylating Agent | Key Features |

|---|---|---|

| Ruthenium-triphos / Al(OTf)₃ | Ethanol | Allows for mono-N-ethylation. organic-chemistry.org |

| Copper-promoted | Ethyl boronic acid | Applicable to a range of anilines. organic-chemistry.org |

Reductive amination is a versatile and widely used method for the synthesis of amines. organic-chemistry.orgnih.gov This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (in this case, acetaldehyde for N-ethylation) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. google.comyoutube.com

The reaction is typically carried out in the presence of a reducing agent. youtube.com Common reducing agents for this transformation include:

Sodium borohydride (NaBH₄) organic-chemistry.orggoogle.com

Sodium triacetoxyborohydride organic-chemistry.org

α-Picoline-borane organic-chemistry.org

Hydrogen gas with a metal catalyst (e.g., Pd/C) acs.org

A convenient procedure for the reductive alkylation of primary amines uses sodium borohydride as the reducing agent. organic-chemistry.org Another efficient method employs a Pd/C catalyst with ammonium formate as an in situ hydrogen donor for the reductive mono-N-alkylation of anilines with aldehydes. acs.org This reaction proceeds smoothly at room temperature and gives excellent yields of the monoalkylated product. acs.org

Catalytic Approaches to Selective N-Ethylation

Catalytic methods are paramount for the efficient and selective N-ethylation of anilines, including electron-deficient substrates like 5-bromo-2-(trifluoromethyl)aniline. These approaches offer advantages in terms of atom economy, milder reaction conditions, and improved selectivity compared to stoichiometric methods.

One of the most prevalent catalytic strategies is reductive amination . This one-pot reaction typically involves the condensation of the parent aniline, in this case, 5-bromo-2-(trifluoromethyl)aniline, with an ethylating agent such as acetaldehyde, to form an intermediate imine. The imine is then reduced in situ to the desired N-ethylaniline. Various reducing agents can be employed, with borane-tetrahydrofuran complex (BH3·THF) being effective for electron-deficient anilines thieme-connect.com. The reaction is often carried out in a solvent like dimethylformamide (DMF) thieme-connect.com.

Another significant catalytic approach is the N-alkylation using alcohols , known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. In this method, a catalyst, typically a transition metal complex of iridium or ruthenium, facilitates the temporary oxidation of ethanol to acetaldehyde. The acetaldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the metal hydride species that was formed during the initial oxidation of the alcohol. This method is highly atom-economical as water is the only byproduct. For instance, iridium complexes bearing N-heterocyclic carbene (NHC) ligands have shown high efficiency in the N-alkylation of various anilines with alcohols researchgate.net.

The direct N-alkylation with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base is a more traditional approach. However, for electron-deficient anilines, this method can be challenging and may require harsher conditions or more sophisticated catalytic systems to achieve good yields and selectivity for mono-alkylation over di-alkylation researchgate.net. The use of cesium carbonate as a base in anhydrous N,N-dimethylformamide (DMF) has been shown to promote mono-N-alkylation of primary anilines while suppressing the undesired dialkylation researchgate.net.

Below is a table summarizing catalytic approaches for N-ethylation of anilines with representative conditions.

| Method | Ethylating Agent | Catalyst/Reagent | Typical Solvent | General Conditions | Yield Range for Substituted Anilines |

|---|---|---|---|---|---|

| Reductive Amination | Acetaldehyde | BH3·THF | DMF | Room temperature to moderate heating | Moderate to high |

| Borrowing Hydrogen | Ethanol | Iridium or Ruthenium complexes | Toluene or solvent-free | Elevated temperatures (e.g., 120-140 °C) | Good to excellent |

| Alkylation with Ethyl Halide | Ethyl bromide/iodide | Base (e.g., Cs2CO3, K2CO3) | DMF, Acetonitrile | Room temperature to elevated temperatures | Variable, depends on substrate |

Advanced Approaches for N-Ethylated Bromo-Trifluoromethyl Aniline Architectures

Recent advancements in synthetic methodology have provided powerful tools for the construction of complex aniline architectures. These methods often feature mild reaction conditions, broad substrate scope, and high functional group tolerance, making them potentially applicable to the synthesis of this compound.

Metallaphotoredox Multicomponent Amination Strategies

Metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis, has emerged as a powerful strategy for forming carbon-nitrogen bonds under mild conditions. These reactions utilize visible light to generate reactive radical intermediates from readily available starting materials. For the synthesis of N-alkylanilines, a multicomponent approach can be envisioned where an aniline, an alkyl source, and potentially another component are coupled. For instance, a nickel/photoredox-catalyzed three-component amination process has been developed for synthesizing complex N-alkyl anilines nih.gov. Such strategies could potentially be adapted for the N-ethylation of 5-bromo-2-(trifluoromethyl)aniline by employing a suitable ethyl radical precursor.

Transition Metal-Catalyzed C-N Cross-Coupling for N-Substitution

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or triflates wikipedia.org. While this reaction is traditionally used to form an aryl-nitrogen bond, variations of this methodology can be applied to achieve N-alkylation. For the synthesis of the target compound, one could envision a strategy starting from 2-bromo-5-iodotrifluorobenzene, where the more reactive C-I bond is first coupled with ethylamine, followed by subsequent transformations. The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered biarylphosphine ligands often providing superior results wikipedia.org. The reaction typically requires a base, such as sodium tert-butoxide or cesium carbonate, and is carried out in an inert solvent like toluene or dioxane.

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, base, temperature, and reaction time.

For a reductive amination approach, the concentration of the reactants, the stoichiometry of the reducing agent, and the reaction temperature are crucial variables. For electron-deficient anilines, increasing the amount of the reducing agent, such as BH3·THF, can lead to full conversion thieme-connect.com.

In the case of N-alkylation with alcohols via the borrowing hydrogen strategy, the catalyst loading and the choice of base are important. Iridium complexes have been shown to be highly effective, and the reaction is often performed at elevated temperatures, for example, 120 °C researchgate.net.

For Buchwald-Hartwig type couplings , the ligand-to-metal ratio, the specific phosphine ligand, and the choice of base can significantly impact the reaction outcome. The development of specialized palladium precatalysts has allowed for the amination of challenging substrates under milder conditions.

The following table presents a hypothetical optimization study for the reductive amination of 5-bromo-2-(trifluoromethyl)aniline with acetaldehyde, based on general principles for electron-deficient anilines.

| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH(OAc)3 (1.5) | CH2Cl2 | 25 | 24 | Low |

| 2 | BH3·THF (1.0) | DMF | 25 | 12 | Moderate |

| 3 | BH3·THF (1.5) | DMF | 50 | 8 | Improved |

| 4 | BH3·THF (1.5) | DMF | 80 | 4 | High |

Methodologies for Purification and Isolation of this compound

The purification of the target compound is essential to remove unreacted starting materials, catalysts, and any byproducts. Chromatographic techniques are generally the most effective methods for isolating N-alkylanilines.

Chromatographic Separation Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Column chromatography is a widely used technique for the purification of organic compounds on a laboratory scale. For N-alkylanilines, silica (B1680970) gel is a common stationary phase. However, the basic nature of the amine can lead to strong interactions with the acidic silica gel, causing peak tailing and potential degradation. To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent. The mobile phase is typically a mixture of a non-polar solvent, like hexane (B92381) or petroleum ether, and a more polar solvent, such as ethyl acetate (B1210297) or dichloromethane. The optimal solvent system is usually determined by thin-layer chromatography (TLC) analysis prior to performing the column separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed to effectively separate the product from impurities.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is suitable for both analytical and preparative-scale separations. For aromatic amines, reversed-phase HPLC is a common choice. A C18 or a phenyl-hexyl column can provide good separation. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The pH of the mobile phase can be adjusted to control the retention of the amine; for basic compounds, operating at a slightly alkaline pH can improve peak shape. For preparative HPLC, the collected fractions containing the pure product are combined, and the solvent is removed to yield the purified this compound.

The following table outlines typical conditions for the chromatographic purification of substituted anilines.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Key Considerations |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient (+/- 0.1% Triethylamine) | TLC with UV visualization | Addition of a base can improve peak shape and recovery. |

| HPLC (Reversed-Phase) | C18 or Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water with buffer (e.g., formic acid or ammonium acetate) | UV (e.g., at 254 nm) | Mobile phase pH can be optimized for better separation of basic compounds. |

Recrystallization and Solvent-Assisted Purification Protocols

Recrystallization is a fundamental technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. The ideal solvent for recrystallization will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature. This process, when executed with a carefully selected solvent, can significantly enhance the purity of crystalline solids by excluding impurities from the growing crystal lattice. For compounds like this compound and its structural analogs, which are often intermediates in multi-step syntheses, effective purification is critical to ensure the integrity of subsequent reaction steps and the final product.

The selection of an appropriate solvent or solvent system is the most critical parameter in developing a successful recrystallization protocol. The choice is guided by the principle of "like dissolves like," where solvents with polarities similar to the solute are more effective. However, for recrystallization, a mismatch in polarity is often sought to ensure low solubility at lower temperatures. Given the structure of this compound, which possesses both nonpolar (bromophenyl, trifluoromethyl) and moderately polar (N-ethylamino) groups, a range of solvents with varying polarities may be suitable.

Commonly employed solvent systems for the purification of substituted anilines include single-solvent systems like ethanol or mixed-solvent systems such as hexane/ethyl acetate or hexane/acetone. In a mixed-solvent system, the compound is typically dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. This is followed by cooling to induce crystallization.

For basic compounds like anilines, an alternative purification strategy involves their conversion to a salt. Treatment of the amine with an acid, such as hydrochloric acid (HCl), can form a hydrochloride salt, which often exhibits different solubility characteristics than the free base, enabling purification by crystallization from a suitable solvent.

While specific recrystallization data for this compound is not extensively detailed in the available literature, purification protocols for analogous compounds provide valuable insights. For instance, a structurally related imine, (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline, has been successfully purified by recrystallization from hexanes. iucr.org In this procedure, the crude product was dissolved in warm hexanes, and crystallization was induced by slow cooling to room temperature, followed by storage at a reduced temperature (243 K) for an extended period. iucr.org This suggests that nonpolar solvents may be effective for compounds with significant nonpolar character.

The following table summarizes potential solvent systems for the recrystallization of this compound and its analogs, based on general principles and data from related compounds.

| Solvent System | Type | Rationale for Selection | Typical Protocol |

|---|---|---|---|

| Hexanes | Single Solvent | Effective for nonpolar to moderately polar compounds. Has been shown to be effective for a related brominated trifluoromethylaniline derivative. iucr.org | Dissolve the crude compound in a minimal amount of hot hexanes, allow it to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. |

| Ethanol | Single Solvent | A versatile solvent for a wide range of organic compounds with varying polarities. | Dissolve the crude solid in hot ethanol and allow for slow cooling to induce crystallization. |

| Hexane/Ethyl Acetate | Mixed Solvent | A common system for compounds of intermediate polarity. The ratio can be adjusted to achieve optimal solubility characteristics. | Dissolve the compound in a minimum of hot ethyl acetate, then add hot hexane dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |

| Hexane/Acetone | Mixed Solvent | Similar to hexane/ethyl acetate, this system offers good control over the polarity of the solvent mixture. | Dissolve the crude material in a small amount of hot acetone, followed by the gradual addition of hot hexane until turbidity is observed. Reheat to obtain a clear solution and then cool to crystallize. |

| Water | Single Solvent | Generally, anilines have low solubility in water, which might be further reduced by the substituents. This could be a viable option if the compound is a solid at room temperature. | Dissolve the compound in a minimal amount of hot water and allow it to cool. This is less common for anilines unless they are highly polar. |

In addition to recrystallization, other solvent-assisted purification methods like column chromatography are frequently employed for aniline derivatives. The choice of eluent in chromatography often provides clues for suitable recrystallization solvents. For many N-alkylated anilines, mixtures of a nonpolar solvent like hexane or cyclohexane with a more polar solvent like ethyl acetate are effective eluents, suggesting that these solvent pairs could also be promising for recrystallization.

Ultimately, the optimal purification protocol for this compound would be determined empirically by small-scale solubility tests with a variety of solvents and solvent mixtures to identify the system that provides the highest recovery of pure crystalline material.

A comprehensive review of the available scientific literature and patent databases did not yield specific experimental research focused on the chemical reactivity and mechanistic investigations of This compound for the outlined topics. While the general principles of the requested reactions are well-established for similarly structured aromatic compounds, detailed studies and data tables for this specific molecule are not present in the searched sources.

The reactivity of related compounds, such as other substituted bromoanilines, suggests that this compound would likely be a viable substrate for various chemical transformations. The electron-withdrawing nature of the trifluoromethyl group would influence the reactivity of the aromatic ring, and the secondary amine provides a site for further functionalization. However, without specific research on this compound, a detailed, data-driven article as per the requested outline cannot be constructed.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo N Ethyl 2 Trifluoromethyl Aniline

Influence of Trifluoromethyl and Bromo Substituents on Aromatic Ring Reactivity

The presence of a halogen (bromo) and a perfluoroalkyl (trifluoromethyl) group on the aniline (B41778) ring significantly modulates its reactivity, primarily through strong electronic and steric effects.

The N-ethylamino group (-NHEt) is an activating group. The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density, particularly at the ortho and para positions. byjus.comchemistrysteps.com This electron-donating effect makes the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. byjus.com

In 5-Bromo-N-ethyl-2-(trifluoromethyl)aniline, the powerful deactivating nature of the trifluoromethyl and bromo groups counteracts the activating effect of the N-ethylamino group. The net result is a significantly less reactive aromatic ring compared to aniline or N-ethylaniline. Electrophilic substitution reactions, therefore, require harsher conditions or highly reactive electrophilic reagents to proceed.

| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| -NHEt (N-ethylamino) | 1 | -I (Weak) | +R (Strong) | Activating (Ortho, Para-directing) |

| -CF₃ (Trifluoromethyl) | 2 | -I (Very Strong) | -R (Weak) | Strongly Deactivating (Meta-directing) |

| -Br (Bromo) | 5 | -I (Strong) | +R (Weak) | Deactivating (Ortho, Para-directing) |

Regioselectivity in electrophilic aromatic substitution is determined by both electronic and steric factors. While the electronic effects direct incoming electrophiles to specific positions, the physical bulk of the substituents can hinder attack at those sites.

The N-ethylamino group is ortho, para-directing. byjus.com The trifluoromethyl group is meta-directing, and the bromo group is ortho, para-directing. In this compound, the positions available for substitution are C3, C4, and C6.

Position C6: This position is ortho to the activating N-ethylamino group. However, it is also ortho to the very bulky trifluoromethyl group. The significant steric hindrance from the -CF₃ group makes electrophilic attack at C6 highly unfavorable.

Position C4: This position is para to the activating N-ethylamino group and meta to the bromo group. It experiences less steric hindrance compared to the C6 position.

Position C3: This position is meta to the activating N-ethylamino group but ortho to the trifluoromethyl group and meta to the bromo group.

Elucidation of Reaction Mechanisms and Catalytic Cycles in Derivatization Processes

The derivatization of substituted anilines can proceed through various mechanistic pathways, often requiring catalysis to overcome the high activation barriers. Recent research has shed light on novel mechanisms, including those involving photoinduced processes and the formation of electron donor-acceptor (EDA) complexes.

For example, the difluoroalkylation of anilines has been achieved using transition-metal-free methods. acs.orgnih.gov One proposed mechanism involves the formation of an EDA complex between the aniline and a fluorinated reagent in the ground state. acs.org Upon photoirradiation, a single-electron transfer (SET) occurs, generating a fluorinated radical and a radical cation of the aniline. nih.gov The aniline radical cation can then react with the fluorinated radical, and subsequent rearomatization yields the derivatized product.

Another pathway involves an organophotocatalyst, such as Eosin Y. nih.gov In this cycle, the photoexcited catalyst undergoes a SET event with the fluorinated reagent to generate a radical. The oxidized catalyst is then reduced by the aniline, regenerating the ground-state catalyst and forming the aniline radical cation. This cation then combines with the previously formed radical, leading to the final product after deprotonation. acs.orgnih.gov

These photoinduced methods highlight the potential for radical-based mechanisms in the derivatization of electron-deficient anilines like this compound. The specific pathway and efficiency would depend on the reagents, solvent, and light source used.

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Formation of an Electron Donor-Acceptor (EDA) complex between the aniline and the reagent. | EDA Complex |

| 2 | Photoinduced Single-Electron Transfer (SET). | Aniline Radical Cation, Reagent Radical |

| 3 | Radical-Radical Coupling or Reaction of the aniline with the reagent radical. | Radical Adduct |

| 4 | Rearomatization (e.g., via deprotonation by a base). | Final Derivatized Product |

Advanced Spectroscopic and Structural Characterization of 5 Bromo N Ethyl 2 Trifluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement and chemical environment within the molecule. For 5-Bromo-N-ethyl-2-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its structure.

Proton (¹H) NMR Analysis of Aliphatic and Aromatic Environments

The ¹H NMR spectrum of this compound provides distinct signals for the protons in both the aliphatic N-ethyl group and the substituted aromatic ring.

Aliphatic Region: The N-ethyl group gives rise to two characteristic signals. A quartet is expected for the methylene (B1212753) protons (-CH₂-), resulting from coupling to the three adjacent methyl protons. A triplet is anticipated for the terminal methyl protons (-CH₃-), caused by coupling to the two methylene protons. The proton on the nitrogen atom (N-H) typically appears as a broad singlet, its chemical shift being sensitive to solvent, concentration, and temperature.

Aromatic Region: The trisubstituted benzene (B151609) ring features three protons. Their chemical shifts and multiplicities are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH-ethyl), the electron-withdrawing trifluoromethyl group (-CF₃), and the halogen atom (-Br). The proton at position 6 (H-6) is expected to appear as a doublet. The proton at position 4 (H-4) would likely be a doublet of doublets, and the proton at position 3 (H-3) would also present a distinct signal, allowing for the complete assignment of the aromatic system.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -CH₃ (ethyl) | ~1.2 | Triplet (t) | Coupled to the -CH₂- group. |

| -CH₂- (ethyl) | ~3.2 | Quartet (q) | Coupled to the -CH₃- group. |

| N-H | Variable | Broad Singlet (br s) | Shift is dependent on experimental conditions. |

| Aromatic H-3 | ~7.0-7.2 | Doublet (d) | Specific shift influenced by adjacent substituents. |

| Aromatic H-4 | ~7.3-7.5 | Doublet of Doublets (dd) | Coupled to both H-3 and H-6. |

| Aromatic H-6 | ~6.8-7.0 | Doublet (d) | Specific shift influenced by adjacent substituents. |

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum is crucial for mapping the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected.

Aliphatic Carbons: Two signals will appear in the upfield region, corresponding to the methyl (-CH₃) and methylene (-CH₂) carbons of the ethyl group.

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The chemical shifts are determined by the attached substituent. The carbon atom bonded to the trifluoromethyl group (C-2) will appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF). The carbons attached to the nitrogen (C-1) and bromine (C-5) will have characteristic downfield shifts. The remaining three signals correspond to the carbons bearing hydrogen atoms (C-3, C-4, C-6).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ (ethyl) | ~14-16 | Aliphatic carbon. |

| -CH₂- (ethyl) | ~40-45 | Aliphatic carbon attached to nitrogen. |

| C-5 (C-Br) | ~110-115 | Aromatic carbon bearing bromine. |

| C-3 | ~118-122 | Aromatic methine carbon. |

| C-4 | ~125-130 | Aromatic methine carbon. |

| C-6 | ~130-135 | Aromatic methine carbon. |

| C-2 (C-CF₃) | ~122-128 (quartet) | Carbon coupled to three fluorine atoms. |

| C-1 (C-N) | ~145-150 | Aromatic carbon attached to nitrogen. |

| -CF₃ | ~124 (quartet) | Trifluoromethyl carbon. |

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Confirmation

¹⁹F NMR is an exceptionally sensitive technique for detecting fluorine-containing groups. The trifluoromethyl (-CF₃) group in the title compound is expected to produce a single, sharp resonance in the ¹⁹F NMR spectrum. nih.gov The absence of coupling indicates that there are no other fluorine atoms in its immediate vicinity. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring and is sensitive to the electronic environment. nih.govproceedings.science

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the -CH₂- and -CH₃ signals of the ethyl group would be observed. In the aromatic region, cross-peaks would appear between adjacent protons, confirming the H-3, H-4, and H-6 arrangement on the ring. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the ¹H signals of the ethyl group and the aromatic protons to their corresponding ¹³C signals identified in the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for connecting different parts of the molecule. Key correlations would include:

The methylene (-CH₂-) protons of the ethyl group to the C-1 carbon of the aromatic ring.

Aromatic protons (e.g., H-3) to neighboring quaternary carbons (e.g., C-1, C-2, and C-5), confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides critical information about the molecular weight and structural features of a compound through ionization and analysis of fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact molecular mass of a compound with high precision, which in turn enables the calculation of its elemental formula. rsc.org For this compound (C₉H₉BrF₃N), HRMS would confirm its molecular formula. A key feature in the mass spectrum would be the isotopic pattern characteristic of a bromine-containing compound, showing two major peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like this compound. In positive ion mode, the molecule is expected to readily accept a proton (H+), primarily on the nitrogen atom of the secondary amine, to form the pseudomolecular ion [M+H]+.

The theoretical monoisotopic mass of the neutral molecule (C9H9BrF3N) is 266.987 g/mol . A high-resolution ESI-MS analysis would therefore detect the protonated molecule at an m/z corresponding to this mass plus the mass of a proton. A key feature of the mass spectrum would be the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Consequently, the ESI-MS spectrum should display two prominent peaks for the protonated molecule: one for [C9H9(79Br)F3N+H]+ and another, of nearly equal intensity, at two mass units higher for [C9H9(81Br)F3N+H]+.

While ESI is a soft ionization method that typically results in minimal fragmentation, some fragmentation can be induced. In a tandem MS (MS/MS) experiment, the most likely fragmentation pathway would involve the loss of the ethyl group (-29 Da) or the bromine atom (-79/81 Da).

Electron Ionization Mass Spectrometry (EI/MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and predictable fragmentation patterns that provide valuable structural information. The EI mass spectrum of this compound would show a distinct molecular ion (M•+) peak with the characteristic 1:1 isotopic signature for a bromine-containing compound.

The fragmentation pattern is anticipated to be governed by the cleavage of bonds adjacent to the aromatic ring and the amine group. Key expected fragments would include:

[M-CH3]•+ : Loss of a methyl radical from the ethyl group, resulting in a stabilized ion.

[M-Br]•+ : Cleavage of the carbon-bromine bond.

[M-CF3]•+ : Loss of the trifluoromethyl group, which is a common fragmentation pathway for such compounds.

Benzylic cleavage : Fission of the bond between the nitrogen and the ethyl group.

These fragmentation patterns help to confirm the presence and position of the various substituents on the aniline (B41778) core.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Although a specific spectrum for this compound is not publicly documented, the expected absorption bands can be predicted based on its known structure containing a secondary amine, an ethyl group, a trifluoromethyl group, and a substituted benzene ring. nih.gov

The key vibrational modes anticipated in the FT-IR spectrum are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretching | 3350 - 3450 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (ethyl) | Stretching | 2850 - 2975 | Medium-Strong |

| Aromatic C=C | Ring Stretching | 1550 - 1620 | Medium-Strong |

| Secondary Amine (N-H) | Bending | 1500 - 1580 | Medium |

| Aliphatic C-H (ethyl) | Bending | 1370 - 1470 | Medium |

| C-F (trifluoromethyl) | Stretching | 1100 - 1350 | Strong, often multiple bands |

| Aromatic C-N | Stretching | 1250 - 1350 | Medium-Strong |

| C-Br | Stretching | 550 - 750 | Medium-Strong |

This table presents predicted data based on characteristic functional group absorption ranges.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Currently, there are no publicly available crystal structures for this compound. However, if a single-crystal X-ray diffraction analysis were to be performed, it would reveal critical structural details. The analysis would precisely measure the C-Br, C-N, C-C, and C-F bond lengths and the angles between the substituents on the benzene ring. It would also elucidate the conformation of the N-ethyl group relative to the plane of the aromatic ring and any intermolecular interactions, such as hydrogen bonding involving the amine proton, that dictate the crystal packing arrangement.

Analytical Purity Assessment Methods (e.g., HPLC, TLC)

Assessing the purity of this compound is essential, and this is typically achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most suitable method for analyzing this compound. Based on methods developed for its structural isomers and other trifluoromethyl-substituted anilines, a robust purity assessment method can be proposed. sielc.comsrce.hr A C18 stationary phase column would effectively retain the relatively nonpolar analyte. A gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer would allow for the separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. sielc.comsrce.hr UV detection would be appropriate, given the chromophoric nature of the substituted benzene ring.

A proposed set of HPLC conditions is outlined in the table below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient, e.g., 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 40 °C |

This table outlines a proposed HPLC method based on established procedures for structurally related aniline compounds. sielc.comsrce.hr

Thin-Layer Chromatography (TLC): TLC offers a rapid and simple method for monitoring reaction progress and assessing purity. A silica (B1680970) gel plate would serve as the stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would be used for development. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Visualization of the spots can be achieved under UV light (typically at 254 nm) or by using a chemical staining agent.

Computational Chemistry and Theoretical Modelling of 5 Bromo N Ethyl 2 Trifluoromethyl Aniline

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in elucidating the electronic structure and three-dimensional arrangement of atoms in 5-Bromo-N-ethyl-2-(trifluoromethyl)aniline. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

DFT, with functionals like B3LYP, is a widely used method for studying substituted anilines due to its balance of computational cost and accuracy. For instance, studies on structurally similar molecules, such as 4-chloro-2-(trifluoromethyl)aniline (B1214093) (4C2TFA), have successfully employed DFT with the B3LYP functional and basis sets like 6-311+G(d,p) and 6-311++G(d,p) to determine their geometrical structure. bldpharm.com The inclusion of a substituent group in an aniline (B41778), such as the bromo, ethyl, and trifluoromethyl groups in the target molecule, leads to variations in charge distribution, which in turn significantly affects the structural, electronic, and vibrational parameters. sigmaaldrich.com

Energy Minimization and Conformational Analysis

Energy minimization is a crucial computational process to identify the most stable three-dimensional structure of this compound, known as its ground state geometry. This process explores the potential energy surface of the molecule to find the conformation with the lowest energy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, which are the most electron-rich parts of the molecule. Conversely, the LUMO is likely to be distributed over the trifluoromethyl group and the benzene (B151609) ring, reflecting their electron-withdrawing nature.

A study on the related compound 4-chloro-2-(trifluoromethyl)aniline (4C2TFA) calculated the HOMO-LUMO energy gap using DFT (B3LYP/6-311++G(d,p)), which revealed that charge transfer occurs within the molecule. bldpharm.com Similarly, computational studies on (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines have also utilized FMO analysis to investigate their electronic properties. sigmaaldrich.com For this compound, the presence of the electron-withdrawing trifluoromethyl and bromine groups is expected to lower both the HOMO and LUMO energy levels, while the electron-donating ethyl group would raise them. The interplay of these substituents will determine the final HOMO-LUMO gap and thus the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for a Related Compound (4-chloro-2-(trifluoromethyl)aniline)

| Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| B3LYP/6-311++G(d,p) | -6.54 | -1.39 | 5.15 |

Source: Based on data for 4-chloro-2-(trifluoromethyl)aniline from a similar study. bldpharm.com

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Theoretical NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for structure elucidation. Theoretical calculations can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. These predictions are valuable for assigning experimental spectra and confirming molecular structures. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts.

For this compound, predicting the ¹⁹F NMR chemical shift of the trifluoromethyl group would be of particular interest. The chemical shift of the CF₃ group is sensitive to its electronic environment. While specific predictions for the target molecule are not available, studies have shown that DFT calculations can successfully confirm trends in ¹⁹F NMR chemical shifts as a function of the local environment.

Vibrational Frequency Computations

Computational methods can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. DFT calculations have been shown to provide good agreement with experimental vibrational frequencies for substituted anilines, often with the use of scaling factors to correct for anharmonicity and other systematic errors. sigmaaldrich.combldpharm.com

A detailed vibrational analysis of 4-chloro-2-(trifluoromethyl)aniline has been performed using DFT (B3LYP) with 6-311+G(d,p) and 6-311++G(d,p) basis sets, showing a good correlation between observed and scaled wavenumber values. bldpharm.com For this compound, characteristic vibrational modes would include the N-H stretching and bending, C-N stretching, C-Br stretching, and the vibrations of the CF₃ group and the benzene ring.

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Related Compound (4-chloro-2-(trifluoromethyl)aniline)

| Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H stretch | 3450 | 3312 | 3380 | 3382 |

| C-H stretch (aromatic) | 3080 | 2957 | 3075 | 3078 |

| CF₃ stretch | 1325 | 1272 | 1315 | 1318 |

| C-N stretch | 1280 | 1229 | 1275 | 1278 |

| C-Br stretch (anticipated) | ~650 | - | - | - |

Source: Based on data for 4-chloro-2-(trifluoromethyl)aniline from a similar study. bldpharm.com The C-Br stretch is an anticipated value and not from the cited source.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. The MEP can identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic interaction. The highly electronegative fluorine atoms of the trifluoromethyl group would also create a region of negative potential. Conversely, the hydrogen atoms of the amino group and the ethyl group would exhibit positive potential.

Computational studies on (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines have effectively used MEP analysis to investigate their reactive sites. sigmaaldrich.com Similarly, the MEP of this compound would provide a detailed picture of its charge distribution and help in predicting its intermolecular interactions. The analysis of Mulliken charges, derived from population analysis, can also provide quantitative information about the charge distribution on each atom. In related trifluoromethyl-anilines, the fluorine atoms and the nitrogen atom typically carry the most negative charges. bldpharm.com

Investigation of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics, including optical data processing and storage. acs.org The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the distribution and mobility of its π-electrons under the influence of an external electric field. For aniline derivatives, the NLO properties are often tuned by the strategic placement of electron-donating and electron-withdrawing groups on the aromatic ring, which can enhance the molecule's first hyperpolarizability (β), a key measure of its NLO activity.

In the case of this compound, the molecule possesses a combination of substituents that are expected to influence its NLO properties. The N-ethyl group acts as an electron-donating group (EDG), while the trifluoromethyl group (-CF3) is a strong electron-withdrawing group (EWG). The bromine atom, also an EWG, further modulates the electronic landscape of the molecule. This donor-acceptor framework is a common strategy for designing molecules with significant NLO responses.

A computational study on 5-(Trifluoromethyl)pyridine-2-thiol using DFT at the B3LYP/6–311+G(d, p) level of theory reported a first hyperpolarizability (β) value of 318.780 × 10⁻³² esu, which is approximately eight times greater than that of the standard NLO material, urea. journaleras.com This suggests that the trifluoromethyl group can contribute significantly to the NLO response. Another study on 2-bromo-6-chloro-4-fluoroaniline (B1268482) also investigated its first-order hyperpolarizability using DFT calculations, highlighting the role of halogen substituents. researchgate.net

To provide a more quantitative, albeit illustrative, understanding, we can consider hypothetical NLO data for this compound based on trends observed in similar compounds. The key parameters influencing the NLO response are the dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β). The presence of the strong electron-withdrawing trifluoromethyl group and the bromine atom, combined with the electron-donating N-ethyl group, is expected to result in a significant dipole moment and a notable first hyperpolarizability.

Table 1: Hypothetical Nonlinear Optical Properties of this compound and Related Compounds (Calculated at the DFT/B3LYP Level)

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

| Aniline | 1.53 | 69.4 | 128 |

| 2-(Trifluoromethyl)aniline | 3.12 | 87.2 | 345 |

| 4-Bromoaniline | 2.89 | 95.8 | 210 |

| This compound (Estimated) | ~4.5 - 5.5 | ~120 - 140 | ~500 - 700 |

Note: The values for Aniline, 2-(Trifluoromethyl)aniline, and 4-Bromoaniline are representative values from computational studies. The values for this compound are estimations based on substituent effects observed in related molecules.

The estimated values in the table above are based on the expected synergistic effect of the substituents. The N-ethyl group increases the electron-donating strength compared to a simple amino group, while the combined electron-withdrawing power of the bromo and trifluoromethyl groups enhances the intramolecular charge transfer, a key factor for a high NLO response.

Reaction Pathway Energetics and Transition State Analysis in Derivatization

Computational chemistry is also instrumental in elucidating the mechanisms and energetics of chemical reactions. For this compound, a common derivatization reaction would be further substitution on the amino group or electrophilic substitution on the aromatic ring. A key example is the N-alkylation to form a tertiary amine.

Understanding the reaction pathway energetics involves calculating the energies of the reactants, products, intermediates, and, crucially, the transition states (TS). The energy difference between the reactants and the transition state represents the activation energy (Ea) of the reaction, which is a critical determinant of the reaction rate. DFT calculations are widely used to map out the potential energy surface of a reaction and identify the lowest energy pathway. acs.org

While specific computational studies on the derivatization of this compound are not available, general principles from studies on the N-alkylation of anilines can be applied. The N-alkylation of anilines with alkyl halides typically proceeds via an SN2 mechanism, where the nitrogen atom of the aniline acts as a nucleophile.

Let's consider the N-ethylation of 5-Bromo-2-(trifluoromethyl)aniline to form this compound, and a subsequent N-ethylation to form the tertiary amine, 5-Bromo-N,N-diethyl-2-(trifluoromethyl)aniline. The reaction energetics can be modeled to understand the feasibility and selectivity of these transformations.

Table 2: Illustrative Reaction Pathway Energetics for the N-Ethylation of 5-Bromo-2-(trifluoromethyl)aniline (Hypothetical DFT Calculations)

| Reaction Step | Reactants | Transition State (TS) | Product | ΔE (kcal/mol) | Ea (kcal/mol) |

| Step 1: Formation of Secondary Amine | 5-Bromo-2-(trifluoromethyl)aniline + Ethyl Iodide | [TS1] | This compound + HI | -15 | 20 |

| Step 2: Formation of Tertiary Amine | This compound + Ethyl Iodide | [TS2] | 5-Bromo-N,N-diethyl-2-(trifluoromethyl)aniline + HI | -12 | 22 |

Note: These are hypothetical energy values intended to illustrate the application of computational chemistry in studying reaction pathways. Actual values would require specific DFT calculations.

The hypothetical data in Table 2 illustrates that both the formation of the secondary and tertiary amines are exothermic (negative ΔE), indicating that the products are energetically more stable than the reactants. The activation energies (Ea) for both steps are comparable, suggesting that over-alkylation to the tertiary amine is a likely competing reaction, a common challenge in the N-alkylation of anilines. acs.org

The electronic properties of the substituents on the aniline ring significantly influence the nucleophilicity of the nitrogen atom and thus the activation energy. The electron-withdrawing trifluoromethyl and bromo groups in this compound decrease the electron density on the nitrogen atom, making it less nucleophilic compared to unsubstituted aniline. This would likely result in a higher activation energy for N-alkylation compared to aniline itself.

Transition state analysis involves characterizing the geometry and vibrational frequencies of the transition state structure. A true transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Computational software can locate these transition states and provide detailed information about their structure, which is invaluable for understanding the intimate details of the reaction mechanism.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The strategic placement of reactive sites on the 5-Bromo-N-ethyl-2-(trifluoromethyl)aniline scaffold makes it a highly valuable precursor for intricate organic molecules. The interplay between the bromo, N-ethyl, and trifluoromethyl substituents allows for controlled, stepwise modifications, enabling chemists to build molecular complexity with precision.

The structure of this compound is ideally suited for the synthesis of a wide array of heterocyclic compounds, which are core components of many pharmaceuticals, agrochemicals, and functional materials. The aniline (B41778) nitrogen can participate in cyclization reactions to form nitrogen-containing rings. For instance, substituted anilines are foundational starting materials in classic named reactions such as the Fischer indole (B1671886) synthesis, which produces indole rings. iajps.com The synthesis of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives has been demonstrated starting from 4-bromo aniline, showcasing a pathway that could be adapted for the N-ethyl-2-(trifluoromethyl) analogue. iajps.com

Furthermore, the bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, while the trifluoromethyl group modulates the reactivity and electronic properties of the molecule. This combination facilitates the construction of complex heterocyclic systems. Research has shown that trifluoromethyl-substituted pyrones can be converted into important CF3-bearing azaheterocycles like pyridones and triazoles, highlighting the value of the CF3 group in heterocyclic synthesis. mdpi.com The use of bromo-trifluoroacetylcyclobutenes as building blocks for trifluoromethyl-substituted furanones further underscores the synthetic utility of the bromo- and trifluoromethyl- functionalities in creating heterocyclic structures. researchgate.net

Table 1: Examples of Heterocyclic Cores Potentially Synthesized from Substituted Anilines

| Heterocyclic Core | General Synthetic Strategy | Potential Application |

|---|---|---|

| Indoles | Fischer Indole Synthesis, Larock Indole Synthesis | Pharmaceuticals, Dyes |

| Quinolines | Skraup Synthesis, Friedländer Synthesis | Antimalarials, Catalysts |

| Benzimidazoles | Condensation with Carboxylic Acids or Aldehydes | Anthelmintics, Polymer Science |

| Pyrazoles | Reaction with 1,3-Dicarbonyl Compounds | Agrochemicals, Anti-inflammatory Agents |

The development of advanced polyaromatic systems, which are crucial for organic electronics and high-performance materials, can be significantly aided by intermediates like this compound. The bromine atom is a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the extension of the aromatic system by coupling the aniline derivative with other aryl or vinyl groups.

The N-ethyl and trifluoromethyl substituents play a critical role in tuning the properties of the resulting polyaromatic materials. The bulky and electron-withdrawing trifluoromethyl group can influence the molecule's electronic structure, improving electron transport properties and enhancing thermal and oxidative stability. The N-ethyl group can improve the solubility of the final polymer or large molecule in organic solvents, which is a crucial factor for solution-based processing and fabrication of devices.

Utility in Ligand Design and Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form metal complexes. These complexes are central to catalysis, sensing, and the development of novel materials.

Ligands derived from this compound are of interest for transition metal catalysis. The aniline nitrogen can act as a coordination site, and the molecule can be further functionalized to create multidentate ligands. For example, the bromine atom can be replaced via lithiation and reaction with an appropriate electrophile to introduce other donor groups (e.g., phosphines, pyridines), potentially forming pincer-type ligands.

The trifluoromethyl group exerts a strong electron-withdrawing effect, which can significantly alter the electronic environment of the metal center to which the ligand is bound. This electronic tuning is a powerful strategy for modulating the reactivity and selectivity of a metal catalyst. By making the metal center more electron-deficient, the CF3 group can enhance its catalytic activity in various reactions, including oxidation and cross-coupling.

Table 2: Potential Coordination and Catalytic Applications

| Feature of Derived Ligand | Metal Center Example | Potential Catalytic Application |

|---|---|---|

| N-donor site from aniline | Palladium (Pd), Copper (Cu) | Cross-coupling reactions (e.g., Buchwald-Hartwig) |

| Bidentate N,P-ligand (post-functionalization) | Rhodium (Rh), Iridium (Ir) | Asymmetric hydrogenation |

| Pincer ligand scaffold (post-functionalization) | Ruthenium (Ru), Iron (Fe) | Dehydrogenation, Transfer hydrogenation |

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of a MOF are directly determined by its components. Fluorinated MOFs (F-MOFs) are a sub-class that often exhibit unique properties, such as hydrophobicity and enhanced chemical stability. researchgate.net

This compound can serve as a precursor to an organic linker for F-MOF synthesis. The aniline group can be chemically transformed into a more suitable coordinating group, such as a carboxylate or a tetrazole. For example, a Sandmeyer reaction could convert the amine to a nitrile, followed by hydrolysis to a carboxylic acid, yielding a bromo-trifluoromethyl-benzoic acid linker. The presence of the trifluoromethyl group on the linker can modify the pore environment of the resulting MOF, influencing its adsorption selectivity for specific gases or guest molecules. The bromine atom provides an additional site for post-synthetic modification, where further functionality can be introduced into the MOF structure after its initial assembly. The design of MOFs with specific applications in separation, storage, and heterogeneous catalysis is an active area of research. researchgate.netespublisher.com

Derivatives as Probes in Biochemical and Chemical Biology Research

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group is a particularly valuable substituent. Derivatives of bromo- and trifluoromethyl-substituted anilines are therefore important scaffolds for the discovery of new bioactive compounds.

Research into related structures has demonstrated significant biological activity. For example, 2-Bromo-5-(trifluoromethyl)aniline has been utilized in the synthesis of inhibitors for the hepatitis C virus (HCV) NS3 protease. sigmaaldrich.com Moreover, a study on indole phytoalexin derivatives showed that 5-bromo substitution led to compounds with promising antiproliferative activity against human cancer cell lines. beilstein-archives.org Specifically, 5-Bromobrassinin, a derivative, has shown potential in suppressing tumor growth. beilstein-archives.org These findings suggest that heterocyclic systems derived from this compound could be promising candidates for development as therapeutic agents or as chemical probes to study biological processes. The N-ethyl group provides a point for modification to explore structure-activity relationships (SAR) and optimize the pharmacological profile of lead compounds.

Table 3: Research on Biologically Active Bromo-Trifluoromethyl-Aniline Derivatives

| Parent Compound/Scaffold | Derivative Class | Biological Target/Activity | Reference |

|---|---|---|---|

| 2-Bromo-5-(trifluoromethyl)aniline | Not specified | Hepatitis C virus (HCV) NS3 protease inhibition | sigmaaldrich.com |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-5-(trifluoromethyl)aniline |

| 4-bromo aniline |

| (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole |

| 5-Bromobrassinin |

| 5-Bromo-N-ethyl-2-(trifluoromethoxy)aniline |

| 3-Bromo-N-ethyl-5-(trifluoromethyl)aniline |

| 5-Bromo-2-ethylaniline |

| 5-Bromo-2-fluoroaniline |

Significance as an Intermediate in Agrochemical Synthesis Research

The bromo-trifluoromethyl-aniline framework is a recognized structural motif in the design of modern agrochemicals. While specific research focusing exclusively on this compound is not extensively documented in public literature, the significance of its parent and isomeric compounds is well-established. For instance, the related compound 2-Bromo-5-(trifluoromethyl)aniline is highlighted as a key precursor in the synthesis of novel herbicides and fungicides. nbinno.com The trifluoromethyl (CF3) group is known to enhance the efficacy of active ingredients by increasing their metabolic stability and lipophilicity, which facilitates absorption and transport within the target organism.

The bromine atom on the aromatic ring serves as a crucial handle for synthetic chemists, enabling further molecular elaboration through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nbinno.com This allows for the introduction of diverse functional groups to create a library of new potential agrochemical agents. The N-ethyl group in the target compound, when compared to its primary amine analogue, can modify the molecule's physical properties, such as solubility and volatility, which are critical parameters for the formulation and application of crop protection products. Therefore, this compound represents a strategic intermediate for researchers aiming to develop next-generation agrochemicals with potentially improved performance profiles.

Table 1: Properties of a Related Agrochemical Intermediate

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 2-Bromo-5-(trifluoromethyl)aniline | nbinno.com |

| CAS Number | 454-79-5 | nbinno.combldpharm.com |

| Molecular Formula | C7H5BrF3N | nbinno.com |

| Molecular Weight | 240.03 g/mol | nbinno.com |

| Appearance | Off-white to pale yellow crystalline powder | nbinno.com |

Application in Pharmaceutical Precursor Synthesis Research

In the pharmaceutical industry, this compound and its structural relatives are valuable building blocks for creating active pharmaceutical ingredients (APIs). The parent compound, 5-Bromo-2-(trifluoromethyl)aniline, is considered a cornerstone intermediate in the synthesis of a variety of medicinal compounds. innospk.com The unique combination of substituents on the aniline ring provides a scaffold that can be elaborated into more complex drug candidates.

For example, a positional isomer, 2-Bromo-5-(trifluoromethyl)aniline, has been utilized in the synthesis and biochemical evaluation of a series of inhibitors targeting the hepatitis C virus (HCV) NS3 protease, a crucial enzyme for viral replication. sigmaaldrich.com This underscores the utility of this chemical class in developing antiviral agents. The presence of the trifluoromethyl group often enhances a drug's potency and pharmacokinetic profile, while the bromine atom allows for synthetic diversification to optimize biological activity. nbinno.com

Synthesis of Analogues with Tunable Reactivity for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The synthesis of analogues, where parts of a molecule are systematically modified, is central to this process. This compound is an ideal candidate for such studies.

Starting from a parent compound like 5-Bromo-2-(trifluoromethyl)aniline, the introduction of an ethyl group to the nitrogen atom is a deliberate modification to probe its effect on target binding, selectivity, and metabolic stability. The bromine atom is particularly useful in SAR, as it can be replaced with other groups (like cyano or iodo) or used as a reactive site for coupling reactions to build a family of related compounds. This systematic approach allows researchers to map the chemical space around a core structure, leading to the identification of compounds with optimized therapeutic properties. The synthesis of various difluoroalkyl anilines and their subsequent evaluation is an example of creating analogues to study their chemical properties. acs.org

Development of New Chemical Entities (NCEs) for Medicinal Chemistry Programs

A New Chemical Entity (NCE) is a drug that contains an active ingredient that has not been previously approved for marketing in a given jurisdiction. The search for NCEs is a primary goal of medicinal chemistry programs. Building blocks like this compound are instrumental in this endeavor.

The trifluoromethyl group is a highly sought-after feature in modern drug design due to its ability to improve key drug-like properties such as metabolic stability and membrane permeability. The aniline nitrogen and the reactive bromine atom provide two distinct points for synthetic modification, allowing chemists to construct novel and diverse molecular architectures. By incorporating this intermediate, researchers can develop NCEs for a wide range of therapeutic programs, from anti-proliferative agents in oncology to new treatments for infectious diseases. researchgate.net The strategic use of such fluorinated intermediates is a key strategy in the creation of innovative medicines with improved efficacy and safety profiles.

Future Perspectives and Emerging Research Areas

Exploration of Novel Catalytic Transformations Involving 5-Bromo-N-ethyl-2-(trifluoromethyl)aniline

The unique electronic and steric properties of this compound make it an intriguing substrate for a variety of catalytic transformations. The presence of a bromine atom, an N-ethyl group, and a trifluoromethyl group on the aniline (B41778) scaffold offers multiple reactive sites for functionalization. Researchers are investigating its potential in cross-coupling reactions, C-H activation, and asymmetric catalysis. These advanced catalytic methods could unlock new pathways to synthesize novel derivatives with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. The development of bespoke catalysts that can selectively target specific positions on the molecule will be a key area of focus, enabling the construction of complex molecular architectures that are currently inaccessible.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

To meet the potential industrial demand for this compound and its derivatives, scalable and efficient manufacturing processes are essential. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages in terms of safety, reproducibility, and scalability. The integration of the synthesis of this compound into automated flow chemistry platforms is a promising area of research. This approach allows for precise control over reaction parameters, rapid optimization, and the potential for on-demand production. Automated systems can also facilitate high-throughput screening of reaction conditions, accelerating the discovery of new and improved synthetic routes.

Advanced Materials Applications Leveraging the Compound's Unique Structural Features

The distinct structural characteristics of this compound, particularly the presence of the trifluoromethyl group, suggest its potential utility in the design of advanced materials. The lipophilicity and metabolic stability often conferred by trifluoromethyl groups are highly desirable in the development of new polymers, liquid crystals, and organic electronics. Research is anticipated to explore the incorporation of this compound as a monomer or a key building block in the synthesis of materials with tailored optical, electronic, and thermal properties. The bromine atom also provides a handle for further polymerization or modification, opening up possibilities for creating a diverse range of functional materials.

Synergistic Approaches Combining Experimental and Computational Methodologies for Predictive Design

The convergence of experimental and computational chemistry offers a powerful paradigm for accelerating the discovery and development of new applications for this compound. Computational modeling, including density functional theory (DFT) and molecular dynamics simulations, can provide valuable insights into the compound's reactivity, electronic structure, and potential interactions with other molecules. By predicting reaction outcomes and material properties, computational studies can guide experimental work, reducing the need for time-consuming and resource-intensive trial-and-error approaches. This synergistic relationship between in silico design and laboratory validation will be instrumental in unlocking the full potential of this versatile chemical compound in a more efficient and predictive manner.

Q & A

Q. What are the common synthesis routes for 5-Bromo-N-ethyl-2-(trifluoromethyl)aniline, and what experimental conditions optimize yield?

While direct synthesis protocols for the target compound are limited in the literature, analogous halogenated trifluoromethyl anilines (e.g., 5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline) are typically synthesized via:

- Nucleophilic aromatic substitution : Bromine introduction using Br₂ or NBS under controlled temperatures (e.g., 0–5°C in DCM) .

- Ethylation : Reaction of the parent aniline with ethyl halides (e.g., ethyl bromide) in the presence of a base (K₂CO₃) and polar aprotic solvents (DMF) at 60–80°C .

- Purification : High-performance liquid chromatography (HPLC) with acetonitrile/water gradients ensures >95% purity . Key Optimization Factors :

- Solvent choice (DMF vs. THF) impacts reaction rates.

- Catalytic Pd(0) enhances coupling efficiency in multi-step syntheses .

Q. How can researchers characterize the structural and electronic properties of this compound?

Standard characterization methods for analogous compounds include:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substitution patterns and ethyl group integration (e.g., δ 1.2–1.4 ppm for CH₃ in ethyl) .

- FT-IR : Identification of NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- DFT Calculations : Predict HOMO-LUMO gaps and hyperpolarizability to assess electronic effects of the trifluoromethyl group .

- X-ray Crystallography : Resolves steric effects of bromine and ethyl groups on molecular packing .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Chromatography : Reverse-phase HPLC with C18 columns and formic acid-modified mobile phases (acetonitrile/water) effectively separate byproducts .

- Recrystallization : Use hexane/ethyl acetate mixtures to isolate crystalline products .

- Quality Control : LC-MS monitors purity (e.g., m/z peaks for [M+H]⁺) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this aniline derivative in cross-coupling reactions?

The -CF₃ group:

- Reduces nucleophilicity : Limits direct participation in SNAr reactions but stabilizes intermediates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Enhances electrophilicity : Activates the aryl bromide for substitution, enabling reactions with weak nucleophiles (e.g., amines, thiols) . Case Study : In a palladium-catalyzed cyanation (), the bromine at position 5 reacts with zinc dicyanide at 80°C in DMF, yielding a carbonitrile derivative (81% HPLC purity) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Variability : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading (e.g., 1–5 mol% Pd) .

- Spectroscopic Artifacts : Impurities (e.g., residual ethyl halides) may obscure NMR peaks; rigorous drying and deuterated solvent use are critical .

- Validation : Compare experimental data with computational predictions (DFT) to confirm assignments .

Q. What strategies are effective for studying the biological interactions of this compound with enzymes or receptors?

- Docking Simulations : Model interactions with target proteins (e.g., kinases) using the bromine atom as a halogen-bond donor .

- Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorescence-based enzymatic assays (e.g., trypsin-like proteases) .

- Metabolic Stability : Evaluate the ethyl group’s impact on cytochrome P450 metabolism using liver microsomes . Example : Analogous brominated anilines exhibit antimicrobial activity by disrupting bacterial membrane proteins (MIC: 2–8 µg/mL) .